Product packaging for Sodium dicyanamide(Cat. No.:CAS No. 1934-75-4)

Sodium dicyanamide

Cat. No.: B045673
CAS No.: 1934-75-4
M. Wt: 90.04 g/mol
InChI Key: JHPDENBKCMSVJT-UHFFFAOYSA-N
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Description

Historical Development and Scientific Significance

The historical trajectory of this compound research demonstrates a fascinating evolution from fundamental chemical synthesis to sophisticated applications in advanced materials. The compound first gained significant scientific attention in the 1990s when dicyanamide-based systems were identified as components in organic superconductors. This early recognition of its potential in electronic materials established the foundation for subsequent investigations into its broader chemical properties and applications.

The synthesis methodology for this compound has undergone considerable refinement since its initial preparation. Patent literature from 2000 describes the production method involving the reaction of cyanamide with sodium hydroxide at carefully controlled pH levels between 10 and 12, with reaction temperatures maintained between 0 and 30 degrees Celsius. This controlled synthesis approach highlighted the importance of precise reaction conditions in obtaining high-quality crystalline products, establishing the compound as a reliable chemical intermediate for industrial applications.

Dean Kenyon's examination of this compound's role in peptide-forming reactions marked a significant milestone in understanding its potential biological relevance. His collaborative work extended these findings to explore the possible role of dicyanamide in primordial biogenesis, suggesting that this compound may have played a crucial role in early life formation processes. This research direction opened new avenues for investigating the compound's reactivity in biochemical systems and its potential applications in prebiotic chemistry studies.

The compound's significance expanded further with the development of dicyanamide-based ionic liquids and their applications in hypergolic propellant systems. Research conducted in 2011 demonstrated that this compound produces melamine and oligomeric species when reacted with nitric acid under controlled conditions. This discovery not only advanced understanding of the compound's reactivity mechanisms but also established its potential as a safer alternative to traditional hydrazine-based propellant systems.

Theoretical Framework and Research Evolution

The theoretical understanding of this compound has evolved through comprehensive studies of its electronic structure, coordination chemistry, and reaction mechanisms. The compound's molecular architecture, featuring a central nitrogen atom bonded to two cyanide groups, creates a versatile coordination environment that enables diverse bonding modes with metal centers. This structural flexibility has been fundamental to its success in coordination polymer synthesis and materials applications.

Computational studies have provided crucial insights into the compound's thermochemical properties and reactivity patterns. Research utilizing selected ion flow tube techniques revealed that dicyanamide demonstrates remarkable stability in gas-phase reactions, showing no measurable reactivity with common molecules such as oxygen, water, ammonia, and various organic compounds. However, the same studies identified a significant interaction with nitric acid, with an effective bimolecular rate constant of 2.7 × 10^-10 cubic centimeters per second, providing quantitative evidence for the specific reactivity that enables its use in hypergolic applications.

The theoretical framework for understanding this compound's coordination behavior has been enhanced through systematic studies of its bridging capabilities in metal-organic frameworks. Research has demonstrated that the dicyanamide anion can bridge metal ions through its three nitrogen atoms, forming extended coordination networks with diverse topologies. This bridging behavior has been observed with various transition metals including copper, nickel, cobalt, and iron, establishing the compound as a versatile building block for coordination polymer synthesis.

Advanced computational investigations have explored the energetics of this compound reactions with oxidizing agents. Theoretical studies comparing the reaction pathways of bare dicyanamide anions with this compound ion pairs revealed that the presence of sodium cations dramatically lowers reaction barriers and creates exothermic pathways to reactive intermediates. These findings provided crucial theoretical support for experimental observations of enhanced reactivity in this compound systems compared to other dicyanamide salts.

Theoretical Property Value Reference Method
Gas-phase deprotonation enthalpy <310 ± 3 kcal/mol MP2/6-311++G(d,p)
Bimolecular rate constant with nitric acid 2.7 × 10^-10 cm³/s Selected ion flow tube
Thermal decomposition temperature 573 K (300°C) Experimental determination
Water solubility 260 g/L at 30°C Experimental measurement

Current Research Landscape and Academic Interest

Contemporary research in this compound spans multiple disciplines, reflecting the compound's versatility and ongoing scientific relevance. Current investigations focus on several key areas including advanced materials synthesis, environmental applications, and coordination chemistry developments. The compound's role as a nitrogen source in specialized applications has gained particular attention in recent years, with researchers exploring its potential in sustainable chemistry applications.

Gold recovery applications represent a significant area of current research interest. Recent studies have demonstrated that this compound functions as an effective leaching reagent for gold extraction, achieving recovery rates of 34.8% when used as the sole leaching agent at dosages of 15 kg/t. The addition of potassium ferrocyanide to this compound solutions has been shown to enhance gold recovery to 57.08%, indicating synergistic effects between different cyanide-containing species. These findings have important implications for developing environmentally friendlier alternatives to traditional cyanide-based gold extraction processes.

Research in coordination polymer synthesis continues to expand, with recent work focusing on forced coordination to f-elements through dissolution in dicyanamide-based ionic liquids. This approach has enabled the synthesis of novel lanthanide dicyanamide complexes that were previously difficult to obtain through conventional methods. The ability to manipulate coordination environments around f-block elements opens new possibilities for designing materials with unique magnetic, optical, and catalytic properties.

The application of this compound in electrocatalysis represents an emerging research frontier. Recent investigations have explored its use in the synthesis of nitrogen-doped carbon nanotube composites for trifunctional electrocatalysis applications. These materials demonstrate promising activity for oxygen reduction reactions, oxygen evolution reactions, and hydrogen evolution reactions in alkaline electrolytes, suggesting potential applications in energy storage and conversion technologies.

Current research also addresses the compound's role in ionic liquid systems for metal extraction applications. Studies have demonstrated that hydrophobic ionic liquids containing dicyanamide anions can effectively extract copper, nickel, lead, and cadmium from aqueous solutions. The extraction mechanism involves both cation exchange and ion-pairing processes, with the specific mechanism depending on the counter-anion present in the system.

Research Area Key Findings Current Applications
Gold Recovery 34.8% recovery rate as sole agent Alternative to cyanide leaching
Coordination Polymers Novel f-element complexes Magnetic and optical materials
Electrocatalysis Trifunctional activity in alkaline media Energy storage systems
Metal Extraction High efficiency for multiple metal ions Environmental remediation
Synthesis Applications Precursor for melamine production Polymer and resin synthesis

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2HN3Na B045673 Sodium dicyanamide CAS No. 1934-75-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

1934-75-4

Molecular Formula

C2HN3Na

Molecular Weight

90.04 g/mol

IUPAC Name

sodium;dicyanoazanide

InChI

InChI=1S/C2HN3.Na/c3-1-5-2-4;/h5H;

InChI Key

JHPDENBKCMSVJT-UHFFFAOYSA-N

SMILES

C(#N)[N-]C#N.[Na+]

Isomeric SMILES

C(=[N-])=NC#N.[Na+]

Canonical SMILES

C(#N)NC#N.[Na]

Other CAS No.

1934-75-4

Pictograms

Corrosive; Irritant

Synonyms

Dicyanamide, Sodium Salt;  Sodium Dicyanamide

Origin of Product

United States

Preparation Methods

Reactor Design and Process Parameters

The continuous preparation method (Patent CN107540692A) utilizes a multi-stage reactor system comprising a pre-reactor, condensing tube reactor, and liquid-alkali storage tank. Key steps include:

  • Pre-Reaction Stage : Ammonium hydroxide (NH₄OH) and cyanogen halide (XCN, where X = Cl/Br) are mixed at 0–20°C to form an intermediate.

  • Alkaline Cyclization : The intermediate reacts with sodium hydroxide in the condensing tube reactor under pH 7.5–10, with continuous cyanogen halide introduction.

  • Recirculation : Reaction liquid cycles between the condensing tube and main reactor until pH stabilization.

Critical Parameters :

  • Temperature control (±2°C) prevents thermal decomposition of intermediates.

  • pH stability ensures optimal dicyanamide anion (N(CN)₂⁻) formation.

Table 1: Continuous Flow Synthesis Performance Metrics

ParameterValueSource
Yield≥80%
Product Purity≥98%
Reaction Temperature0–20°C (pre-reactor)
pH Range7.5–10
ScalabilityIndustrial (>100 kg/batch)

Byproduct Management

Sodium chloride (NaCl) forms as a byproduct but remains dissolved due to the aqueous medium. Post-synthesis crystallization isolates NaDCA, while NaCl is removed via fractional precipitation. This method reduces NaCl contamination to <2%, addressing a key limitation of earlier batch processes.

Batch Process Synthesis

Cyanamide-Based Route

The batch method (US6911559B1) involves simultaneous reaction of cyanamide (NH₂CN), sodium hydroxide, and cyanogen chloride (ClCN):

NH2CN+ClCN+2NaOHNaN(CN)2+NaCl+2H2O\text{NH}2\text{CN} + \text{ClCN} + 2\text{NaOH} \rightarrow \text{NaN(CN)}2 + \text{NaCl} + 2\text{H}_2\text{O}

Advantages :

  • Simplified reactor design suitable for small-scale production.

  • High-purity ClCN ensures minimal side reactions.

Limitations :

  • NaCl co-crystallization reduces yield (typically 70–75%).

  • Requires excess NaOH (1.5–2.0 eq) to maintain reaction stoichiometry.

Sodium Cyanide Route

An alternative batch approach uses sodium cyanide (NaCN) and chlorine gas:

2NaCN+Cl2NaN(CN)2+NaCl2\text{NaCN} + \text{Cl}2 \rightarrow \text{NaN(CN)}2 + \text{NaCl}

This method is less common due to handling challenges with gaseous chlorine and lower yield (65–70%).

Table 2: Batch Synthesis Comparative Analysis

MethodYieldPurityByproduct NaClScalability
Cyanamide-Based70–75%95–97%20–25%Medium
Sodium Cyanide65–70%90–93%30–35%Low

Emerging Solvent-Based Approaches

Nanoconfinement Effects

Nanopore confinement (e.g., organically modified silica) slows trimerization side reactions, improving NaDCA stability during storage. This post-synthesis treatment increases shelf life by 40% under ambient conditions.

Industrial-Scale Optimization Strategies

pH and Temperature Control

Maintaining pH 7.5–10 prevents cyanamide polymerization, a common side reaction that reduces yield. Automated NaOH dosing systems achieve ±0.1 pH precision in continuous reactors.

Crystallization Techniques

  • Cooling Crystallization : Lowers solubility of NaDCA at 5–10°C, achieving 85–90% recovery.

  • Antisolvent Addition : Methanol precipitates NaDCA with 95% purity, though it increases solvent costs .

Chemical Reactions Analysis

Hypergolic Reactions with Nitric Acid

Sodium dicyanamide reacts exothermically with nitric acid (HNO₃), a critical mechanism in hypergolic propellant systems. Theoretical studies reveal:

ParameterDCA⁻ + HNO₃Na[DCA] + HNO₃
Activation Barrier (ΔG‡)23.7 kcal/mol (gas)14.2 kcal/mol (gas)
Reaction Enthalpy (ΔH)-10.3 kcal/mol (gas)-22.1 kcal/mol (gas)
Solvent Effects (SMD-GIL)Barrier increases by ~5 kcal/molBarrier decreases by ~8 kcal/mol

The sodium ion stabilizes intermediates, lowering energy barriers and enabling rapid formation of NaNO₃ and HDCA (dicyanamide acid). This accelerates ignition, making Na[DCA] superior to ionic liquids lacking alkali cations .

Thermal Decomposition and Trimerization

At elevated temperatures (>250°C), this compound undergoes solid-state trimerization to form sodium tricyanomelaminate:
3NaN CN 2Na3[C6N9]3\,\text{NaN CN }_2\rightarrow \text{Na}_3[\text{C}_6\text{N}_9]

Kinetic parameters under different conditions:

ConditionPre-exponential Factor (A, s⁻¹)Activation Energy (Eₐ, kJ/mol)
Bulk Solid1.2×10121.2\times 10^{12}148.3
Nanoconfined3.4×1083.4\times 10^8146.1

Nanoconfinement in organically modified pores reduces reaction rates by 2–3 orders of magnitude due to restricted molecular mobility .

Polymer Formation with Nitric Acid

Reactions with concentrated HNO₃ yield nitrogen-rich polymers, including melamine and its oligomers:

Productm/z (ESI-MS)Proposed Structure
Tricyanomelaminate200C6N9\text{C}_6\text{N}_9^-
Melamine127C3N6H6\text{C}_3\text{N}_6\text{H}_6
Melem218C6N10H4\text{C}_6\text{N}_{10}\text{H}_4

The reaction proceeds via acid-mediated cyclization, releasing ammonia and forming s-triazine frameworks .

Effects of Nanoconfinement on Reaction Kinetics

Nanoconfinement alters solid-state reactivity:

PropertyBulk this compoundNanoconfined this compound
Reaction Rate (300°C)1.8×103s11.8\times 10^{-3}\,\text{s}^{-1}6.2×106s16.2\times 10^{-6}\,\text{s}^{-1}
CrystallinityHighDisordered
Activation EntropyΔS=45J mol K\Delta S^\ddagger =-45\,\text{J mol K}ΔS=92J mol K\Delta S^\ddagger =-92\,\text{J mol K}

The entropy decrease under confinement suggests a more ordered transition state, contrasting with liquid-phase nanoconfined reactions .

Stability and Hazardous Decomposition

This compound decomposes above 300°C, releasing toxic gases:

Decomposition ProductHazard Class
Hydrogen Cyanide (HCN)Acute Toxicity (H330)
Nitrogen Oxides (NOₓ)Oxidizing (H270)
Carbon Monoxide (CO)Flammable (H220)

It is incompatible with strong acids, bases, and oxidizers, necessitating handling under inert conditions .

Scientific Research Applications

Applications in Gold Recovery

Gold-Leaching Performance

Sodium dicyanamide has been investigated as a leaching reagent for gold recovery. A study demonstrated that NaDCA effectively dissolves gold from ores, providing an alternative to traditional cyanide methods. The efficiency of gold leaching was influenced by the dosage of this compound and the pH of the solution:

Parameter Effect on Gold Recovery
NaDCA Dosage Higher dosages improved recovery rates.
Solution pH Optimal pH levels enhanced leaching efficiency.

The mechanism involves the formation of stable complexes with gold ions, facilitating their extraction from solid matrices .

Use in Hypergolic Propellants

This compound has been explored as a component in hypergolic propellant formulations due to its ability to generate nitrogen-rich compounds upon combustion. Research indicates that when NaDCA reacts with oxidizers like nitric acid, it produces melamine and other oligomers, which are valuable in developing advanced propellants . The reaction conditions can be optimized to control the combustion characteristics:

Oxidizer Reaction Products
Nitric AcidMelamine, oligomers
Ammonium HydroxideEnhanced solubility

This application highlights NaDCA's potential in aerospace technologies where safety and efficiency are paramount.

Agricultural Applications

In agriculture, this compound serves as a nitrogen source that promotes plant growth. Its high solubility allows for easy incorporation into fertilizers, enhancing nutrient availability in soil systems. Studies have shown that crops treated with NaDCA exhibit improved growth rates compared to those treated with conventional nitrogen sources .

Analytical Chemistry

This compound is also utilized in analytical chemistry for the detection and quantification of various analytes. A novel ion chromatography method using NaDCA has been developed for high-sensitivity analysis of environmental samples contaminated with dicyanamide ions. This method leverages the compound's dissociation in aqueous solutions to facilitate ion separation and detection .

Coordination Chemistry

Recent advancements have demonstrated this compound's role in forming coordination complexes with f-block elements (lanthanides). These complexes exhibit unique properties that can be exploited in materials science and catalysis . The ability to manipulate the coordination environment around f-elements opens avenues for novel applications in catalysis and material synthesis.

Mechanism of Action

The mechanism of action of sodium dicyanamide involves its ability to act as a nucleophile in various chemical reactions. It can donate its lone pair of electrons to electrophiles, forming covalent bonds. The molecular targets and pathways involved in its reactions depend on the specific reagents and conditions used. For example, in oxidation reactions, this compound can form radicals that participate in further chemical transformations.

Comparison with Similar Compounds

Structural and Spectroscopic Properties

The dicyanamide anion ([N(CN)₂]⁻) exhibits a bent structure with C₂v symmetry , as confirmed by IR spectroscopy and computational studies. The νCN stretching frequency for sodium dicyanamide is 2179 cm⁻¹ , consistent across alkali metal salts (Table 45, ). Variations in metal cations influence lattice stability and coordination modes:

  • Silver dicyanamide (Ag[N(CN)₂]): Synthesized via metathesis (Na[N(CN)₂] + AgNO₃ → Ag[N(CN)₂] + NaNO₃) with 92% yield . Its low solubility in water facilitates applications in hypergolic materials .
  • Lithium dicyanamide (Li[N(CN)₂]) : Exhibits a lower trimerization temperature range (533–653 K) compared to sodium (553–673 K), attributed to smaller ionic radius and stronger lattice interactions .
  • Potassium dicyanamide (K[N(CN)₂]) : Melts at 505 K and trimerizes at 583–703 K, forming tripotassium tricyanmelaminate .

Thermal Stability and Trimerization

Alkali metal dicyanamides undergo solid-state trimerization upon heating, forming melamine-like derivatives (e.g., Na₃[C₆N₉]):

Compound Melting Point (K) Trimerization Temp (K) Product
This compound Decomposes at 573 553–673 Trisodium tricyanmelaminate
Lithium dicyanamide 533–653 Trilithium tricyanmelaminate
Potassium dicyanamide 505 583–703 Tripotassium tricyanmelaminate
Rubidium dicyanamide 463 533–643 Trirubidium tricyanmelaminate

Cesium dicyanamide (Cs[N(CN)₂]) is structurally characterized but lacks detailed thermal data .

Comparison with Non-Metal Dicyanamide Derivatives

Ionic Liquids (ILs)

  • Dicyanamide-based ILs : this compound is a precursor for ILs like [BMPi][DCN], which show higher toxicity (EC₅₀ = 0.1–1.0 mM for algae) compared to trifluoromethanesulfonate derivatives .
  • Tricyanomethanide ([C(CN)₃]⁻): Unlike [N(CN)₂]⁻, it forms binuclear organometallic complexes (e.g., Cp(dppe)FeN(CN)₂) with distinct electronic interactions .

Carbon Materials

This compound serves as a nitrogen source for N-doped Ti₃C₂Tx MXenes , achieving 12–15 wt% nitrogen content via in situ trimerization to Na₃[C₆N₉]. This contrasts with urea/melamine precursors, which require higher temperatures and emit toxic gases .

Key Data Table: Comparative Properties

Compound Molecular Formula νCN (cm⁻¹) Solubility (Water) Key Applications
This compound Na[N(CN)₂] 2179 26 g/100 mL Coordination polymers, ILs, carbon materials
Silver dicyanamide Ag[N(CN)₂] Low Hypergolic materials, adduct synthesis
Potassium dicyanamide K[N(CN)₂] Moderate Magnetic materials, trimerization studies
[BMPi][DCN] (IL) C₉H₁₇N₃ Miscible Solvents, toxicology studies

Biological Activity

Sodium dicyanamide (NaDCA) is an inorganic compound with significant biological activity, particularly in the fields of microbiology and medicinal chemistry. This article provides a comprehensive overview of its biological properties, mechanisms of action, and applications, supported by relevant research findings and case studies.

This compound is synthesized through various methods, with one notable process involving the reaction of cyanamide with sodium hydroxide and cyanogen chloride. This method allows for the production of high-purity this compound suitable for industrial applications, particularly in biocidal formulations .

Biological Applications

1. Antimicrobial Activity

This compound has been shown to exhibit antimicrobial properties. It is utilized in the healthcare sector for its disinfectant capabilities, particularly in food production and sanitation .

  • Mechanism of Action : The compound disrupts microbial cell membranes, leading to cell lysis and death. Studies have demonstrated its effectiveness against a variety of pathogens, including bacteria and fungi.

2. Anticancer Properties

Recent research has highlighted the potential anticancer effects of this compound when used in coordination complexes. For instance, a study on a trinuclear Zn(II) Schiff base dicyanamide complex revealed its ability to attenuate bacterial biofilm formation through reactive oxygen species (ROS) generation and membrane damage, alongside exhibiting anticancer activity .

  • Case Study : In vitro tests indicated that the Zn(II) complex could inhibit cancer cell proliferation, suggesting that this compound may enhance the efficacy of metal-based anticancer agents.

Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

  • In Vitro Studies : Experiments have demonstrated that this compound enhances the antimicrobial effects of certain antibiotics, potentially serving as an adjuvant in therapeutic applications .
  • Coordination Chemistry : Research into coordination polymers involving this compound has revealed their structural diversity and potential applications in drug delivery systems due to their biocompatibility and ability to encapsulate therapeutic agents .

Data Tables

The following table summarizes key findings from various studies on this compound's biological activity:

Study ReferenceBiological ActivityKey Findings
AntimicrobialEffective against various pathogens; used in sanitation
AnticancerZn(II) complex shows inhibition of cancer cell proliferation
Coordination ChemistryDiverse structures with potential drug delivery applications

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium dicyanamide
Reactant of Route 2
Sodium dicyanamide

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